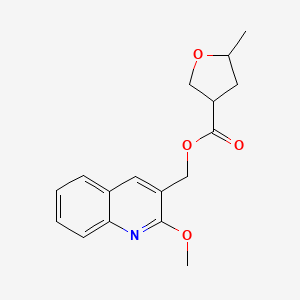![molecular formula C12H15FN6O B7436056 [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea involves the inhibition of several enzymes, including PKC, CDK2, and GSK-3β. These enzymes play a crucial role in the regulation of cell proliferation, differentiation, and survival. The inhibition of these enzymes by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea results in the inhibition of cell proliferation and induction of cell death in cancer cells. Moreover, the inhibition of GSK-3β by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell death through the inhibition of PKC, CDK2, and GSK-3β. Moreover, the inhibition of GSK-3β by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. These effects make [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea a promising candidate for the development of new drugs for the treatment of cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for lab experiments include its potent inhibitory activity against several enzymes, its unique structure and properties, and its potential therapeutic applications. However, the limitations of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Several future directions for the study of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea include the development of new drugs based on its structure and properties, the determination of its safety and efficacy in humans, and the exploration of its potential therapeutic applications in other diseases. Moreover, further studies are needed to determine the optimal dosage and administration route of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for the treatment of cancer and diabetes. Finally, the development of new synthesis methods for [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea may improve its accessibility and reduce its cost for scientific research and drug development.
Conclusion:
In conclusion, [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a promising compound with potential therapeutic applications in cancer and diabetes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea have been explored in this paper. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new drugs based on its structure and properties.
Synthesemethoden
The synthesis of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a complex process that involves several steps. The first step involves the reaction of 2-fluoro-5-nitroaniline with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. This reaction results in the formation of 2-fluoro-5-(2-bromoacetyl)aniline. The second step involves the reaction of 2-fluoro-5-(2-bromoacetyl)aniline with sodium azide in the presence of copper sulfate and sodium ascorbate. This reaction results in the formation of 2-fluoro-5-(2-azidoacetyl)aniline. The final step involves the reaction of 2-fluoro-5-(2-azidoacetyl)aniline with N-(3-methyl-4-amino-1H-1,2,4-triazol-5-yl)ethanamine in the presence of copper sulfate and sodium ascorbate. This reaction results in the formation of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea.
Wissenschaftliche Forschungsanwendungen
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in the development and progression of several diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been studied as a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
[2-fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6O/c1-7(11-6-15-18-19(11)2)16-8-3-4-9(13)10(5-8)17-12(14)20/h3-7,16H,1-2H3,(H3,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWPBBWKUMYWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)NC2=CC(=C(C=C2)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)


![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)


![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)